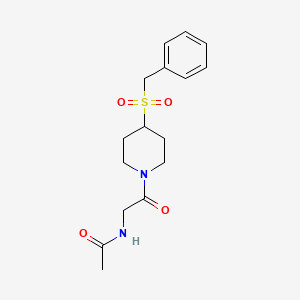

N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide

Description

N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic small molecule characterized by a piperidine core modified with a benzylsulfonyl group and an acetamide side chain. The acetamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

N-[2-(4-benzylsulfonylpiperidin-1-yl)-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-13(19)17-11-16(20)18-9-7-15(8-10-18)23(21,22)12-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWVJEGHOIJGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction using benzylsulfonyl chloride and a suitable base.

Attachment of the Acetamide Moiety: The final step involves the acylation of the piperidine derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

Chemical Properties and Structure

N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide features a piperidine ring substituted with a benzylsulfonyl group, contributing to its unique chemical properties. The molecular formula is , and its molecular weight is approximately 347.4 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide exhibit significant anticancer activity. For instance, derivatives of benzylsulfonamide have shown cytotoxic effects against several human cancer cell lines, including breast and colon cancer cells . The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in oncology.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds bearing the piperidine nucleus have been associated with antibacterial and antifungal activities . Studies have evaluated these derivatives for their effectiveness against various bacterial strains, highlighting their potential as therapeutic agents in treating infections.

Enzyme Inhibition

N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide and its derivatives have also been studied for their ability to inhibit key enzymes related to disease processes. For example, some sulfonamide derivatives have demonstrated inhibitory effects on acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's . This suggests a dual role in both antimicrobial and neuroprotective applications.

Case Study 1: Anticancer Evaluation

In a study published in 2022, researchers synthesized several derivatives of sulfonamide compounds, including those similar to N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide. These compounds were tested against several cancer cell lines and exhibited potent anticancer activity, leading to further investigations into their therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of piperidine-based compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The derivatives were evaluated both in vitro and in vivo, showcasing their potential as novel treatments for tuberculosis .

Mechanism of Action

The mechanism of action of N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide and related compounds:

Key Structural and Functional Insights

Piperidine/Piperazine Modifications: The target compound’s benzylsulfonyl-piperidine scaffold differs from the phenylsulfonyl-piperidine in . In contrast, the quinoline-piperazine hybrid () exhibits planar aromaticity, favoring interactions with kinase active sites .

Electron-Withdrawing Groups :

- The benzylsulfonyl group in the target compound is more electron-withdrawing than the nitro group in ’s nitrophenyl derivative. This may increase metabolic stability but reduce solubility .

Biological Activity :

- The oxadiazole-containing analog () showed efficacy against Staphylococcus aureus (MIC = 12.5 µg/mL), likely due to the oxadiazole-thioether enhancing membrane disruption .

- BT-O20 () employs a dioxopiperidinyl group for proteolysis-targeting chimera (PROTAC) activity, a mechanism absent in the target compound .

Research Findings and Limitations

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to ’s derivatives, involving sulfonylation of piperidine followed by acetamide coupling. However, the benzylsulfonyl group may require stringent purification .

Pharmacological Gaps: No direct in vivo or in vitro data for the target compound were identified in the provided evidence.

Structural Trade-offs :

- Compared to BT-O20 (), the target compound lacks the complex fluorinated and heteroaromatic motifs necessary for protein degradation, limiting its utility in oncology .

Biological Activity

N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as a piperidine derivative, characterized by the following structural components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzylsulfonyl Group : Attached to the piperidine, contributing to the compound's unique properties.

- Acetamide Moiety : Enhances the compound's solubility and biological activity.

The IUPAC name for this compound is N-[2-(4-benzylsulfonylpiperidin-1-yl)-2-oxoethyl]acetamide, and its molecular formula is with a molecular weight of 350.42 g/mol .

The biological activity of N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor or modulator of various enzymes or receptors, leading to altered cellular signaling pathways. However, detailed studies are required to elucidate the exact mechanisms involved.

1. Medicinal Chemistry Applications

N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide has been investigated for its potential therapeutic effects in several areas:

- Neurological Disorders : Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

- Cancer Treatment : The compound's ability to modulate cellular pathways may also be beneficial in oncology, particularly in inhibiting tumor growth and proliferation .

2. Pharmacokinetic Properties

Research into the pharmacokinetics of N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide indicates favorable absorption and distribution characteristics. Studies have shown:

- Absorption : The compound demonstrates good solubility in aqueous environments, which enhances its bioavailability.

- Metabolism : It undergoes metabolic transformations that can influence its efficacy and safety profiles .

3. In Vitro Studies

In vitro studies have highlighted the following biological effects:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cell lines, suggesting its role as an anticancer agent.

- Modulation of Enzyme Activity : It has been observed to affect the activity of certain enzymes involved in metabolic pathways, which could have implications for drug metabolism .

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide:

Study 1: Neuroprotective Effects

A study conducted on neuroblastoma cells indicated that treatment with this compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests potential applications in neurodegenerative diseases .

Study 2: Anticancer Activity

Research published in a peer-reviewed journal demonstrated that N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. The study provided evidence for its use as a lead compound in cancer drug development .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(2-(4-(benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)acetamide, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include:

- Sulfonylation : Reacting 4-benzylsulfonylpiperidine with chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate 2-chloro-N-(4-(benzylsulfonyl)piperidin-1-yl)acetamide .

- Acetamide coupling : Introducing the acetamide moiety via nucleophilic substitution with potassium acetate in dimethylformamide (DMF) at 60–80°C .

Optimization strategies : - Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours) .

- Monitor intermediates via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .

- Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to improve yields by 15–20% .

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral data should researchers prioritize?

Answer:

Essential characterization methods include:

- NMR spectroscopy :

- ¹H NMR : Key peaks include δ 1.8–2.1 ppm (piperidine CH2), δ 3.6–3.8 ppm (sulfonyl-adjacent CH2), and δ 7.2–7.4 ppm (benzyl aromatic protons) .

- ¹³C NMR : Confirm carbonyl (C=O) signals at ~170–175 ppm .

- Mass spectrometry : Look for [M+H]+ ions at m/z 409.4 (calculated for C21H28N2O4S) .

- HPLC : Ensure >95% purity using a C18 column (retention time: 8.2 minutes in 60:40 acetonitrile/water) .

Advanced: How can researchers resolve contradictions in biological activity data observed across in vitro assays?

Answer:

Contradictions often arise from assay variability or target promiscuity. Mitigation strategies:

- Dose-response validation : Test compound concentrations from 1 nM to 100 µM to identify EC50/IC50 discrepancies .

- Off-target profiling : Use kinase/GPCR panels (e.g., Eurofins Cerep) to rule out nonspecific binding .

- Cellular context : Compare activity in HEK-293 vs. HeLa cells to assess cell-type dependency .

- Data normalization : Apply Z-score analysis to minimize batch effects in high-throughput screens .

Advanced: What computational approaches are effective for predicting the compound’s mechanism of action and binding interactions?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX; predicted ΔG: −9.2 kcal/mol) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess piperidine ring flexibility in binding pockets .

- QSAR modeling : Corrogate descriptors (e.g., logP, polar surface area) with activity data to prioritize structural analogs .

Advanced: How should researchers design in vivo studies to evaluate pharmacokinetic properties while minimizing toxicity risks?

Answer:

- ADME profiling :

- Solubility : Use PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to predict oral bioavailability .

- Plasma stability : Incubate with mouse plasma (37°C, 1 hour) and quantify via LC-MS/MS .

- Toxicity screens :

- hERG inhibition : Patch-clamp assays (IC50 threshold: >10 µM) .

- CYP450 inhibition : Test against CYP3A4/2D6 isoforms .

- Dosing regimen : Start with 5 mg/kg (IV) in Sprague-Dawley rats and monitor liver enzymes (ALT/AST) weekly .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage conditions : Lyophilized powder at −80°C in amber vials (argon atmosphere) prevents sulfonyl group hydrolysis .

- Degradation signals : Monitor via HPLC for new peaks at 4.5–5.0 minutes (indicating acetamide cleavage) .

- pH sensitivity : Avoid solutions below pH 5.0 to prevent piperidine ring protonation and precipitation .

Advanced: How can structural modifications enhance selectivity for specific biological targets (e.g., kinases vs. GPCRs)?

Answer:

- Piperidine substitution : Replace benzylsulfonyl with 4-fluorophenylsulfonyl to improve kinase selectivity (e.g., PIM1 vs. EGFR) .

- Acetamide chain elongation : Introduce a methylene spacer (CH2) to reduce steric hindrance in GPCR binding pockets .

- Stereochemistry : Synthesize enantiomers via chiral HPLC (Chiralpak AD-H column) and compare IC50 ratios .

Basic: What are the recommended controls for assessing compound purity and batch-to-batch consistency?

Answer:

- Internal standards : Spike samples with deuterated acetamide analogs (e.g., d4-N-acetamide) for LC-MS quantification .

- FTIR validation : Ensure carbonyl (C=O) stretches at 1650–1680 cm⁻¹ and sulfonyl (S=O) at 1150–1200 cm⁻¹ .

- Elemental analysis : Confirm C/H/N/S ratios within 0.3% of theoretical values .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this compound’s potency?

Answer:

- Fragment library screening : Identify piperidine-binding fragments (e.g., 2-aminothiazole) via SPR (KD < 10 µM) .

- SAR analysis : Prioritize substitutions at the benzylsulfonyl position (e.g., meta-Cl vs. para-NO2) based on ΔΔG calculations .

- Click chemistry : Conjugate azide-modified fragments to alkyne-bearing intermediates for rapid diversification .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-solvents : Use 5% DMSO/PBS (v/v) with sonication (30 seconds, 40 kHz) to achieve 1.2 mM solubility .

- Cyclodextrin complexation : Prepare 2-hydroxypropyl-β-cyclodextrin (HPβCD) complexes (1:2 molar ratio) to enhance solubility 5-fold .

- Prodrug approach : Synthesize phosphate ester prodrugs (hydrolyzed in vivo) to improve aqueous compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.